molecular formula C20H20ClN3O3S2 B2508436 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 905678-36-6

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2508436
CAS RN: 905678-36-6
M. Wt: 449.97
InChI Key: SFKQFPASHWZGHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions such as elimination, reduction, bromination, and condensation. For instance, the synthesis of a brominated benzene derivative was achieved through a sequence of reactions starting from chlorinated precursors . Similarly, the synthesis of a piperidine-containing compound was performed by condensing a dihydro-tetraaza-dibenzo compound with a chloroethyl-piperidine derivative . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate thiazole and sulfonyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques, including crystallography and NMR spectroscopy. For example, a novel heterocycle crystallized in the triclinic space group and exhibited intermolecular hydrogen bonds, with the piperidine ring adopting a chair conformation . The structural characterization of these compounds aids in understanding their conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of functional group manipulation and the formation of complex structures. The presence of reactive moieties such as bromine and chlorine in the intermediates suggests that these compounds can undergo further substitution reactions, which could be relevant for the functionalization of the target compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, the properties of structurally related compounds can provide insights. The crystalline nature of some derivatives suggests solid-state stability, and the presence of hydrogen bonds could influence solubility and melting points . The molecular modeling of these compounds, based on their crystal structures, can also provide information on their electronic properties and potential reactivity.

Scientific Research Applications

Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : A study focused on the synthesis of benzothiazole derivatives, including structures similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, demonstrated antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these compounds in addressing antimicrobial resistance, a growing global health concern (Anuse et al., 2019).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Antagonists : Research on molecular interactions has shown that certain benzamide derivatives act as potent antagonists for the CB1 cannabinoid receptor, suggesting applications in studying cannabinoid receptor functions and potentially in developing treatments for related disorders (Shim et al., 2002).

Synthesis of Novel Compounds

  • Design and Synthesis of Novel Compounds : Studies have been conducted on the synthesis of new compounds with potential therapeutic applications, such as antipsychotics and anti-inflammatory agents. These studies demonstrate the versatility of benzamide derivatives in drug development, showcasing their potential in creating new treatments for various conditions (Yang et al., 2016).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-16(21)9-10-17-18(13)22-20(28-17)23-19(25)14-5-7-15(8-6-14)29(26,27)24-11-3-2-4-12-24/h5-10H,2-4,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKQFPASHWZGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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